![molecular formula C11H14ClNO B2916436 4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197055-34-6](/img/structure/B2916436.png)
4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Safety Information :
- MSDS : Link
Synthesis Analysis
The synthesis of 4’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride involves cyclocondensation reactions. For instance, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol, in the presence of excess sodium methoxide, leads to the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’ (1H,5’H)-diones. A similar reaction with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile results in a cascade process, yielding 1-R-4’-(methoxy)-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2(1H)-ones as intermediates, which further transform into N-R-2-[4-(methoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]anilines .
Molecular Structure Analysis
The molecular structure of 4’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride consists of a spiro-fused cyclopropane and indoline ring system. The chlorine atom is attached to the cyclopropane carbon. The compound’s InChI code is: 1S/C10H11N.ClH/c1-2-4-9-8(3-1)10(5-6-10)7-11-9;/h1-4,11H,5-7H2;1H .
Chemical Reactions Analysis
The compound undergoes cyclocondensation reactions, leading to the formation of spiro heterocycles containing both 2,3-dihydroquinazolin-4(1H)-one and 2-oxindole moieties. These reactions are essential for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which exhibit promising pharmacological properties .
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties . Compounds similar to 4’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride have shown inhibitory activity against influenza A and other viruses. For instance, certain indole derivatives have demonstrated IC50 values in the low micromolar range, indicating their potential as antiviral agents .
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors. This characteristic makes indole derivatives, including our compound of interest, candidates for anti-inflammatory medications . Their mechanism of action often involves the modulation of cytokine production and inhibition of inflammatory pathways .
Anticancer Applications
Indole derivatives are known for their anticancer activities . They can interact with various cellular targets and disrupt cancer cell proliferation. Research has shown that these compounds can induce apoptosis and inhibit tumor growth, making them valuable in the development of new cancer therapies .
Anti-HIV Effects
Some indole derivatives have been synthesized and screened for their anti-HIV activity . They have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells. This suggests that our compound could be explored for its potential to contribute to the treatment of HIV .
Antioxidant Capabilities
The indole scaffold is associated with antioxidant properties due to its electron-rich structure. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. Thus, indole derivatives can be significant in preventing or treating conditions caused by oxidative damage .
Antimicrobial and Antitubercular Activities
Indole derivatives have also been utilized for their antimicrobial and antitubercular effects . They have been effective against a broad spectrum of bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis. This makes them important for developing new antibiotics and treatments for TB .
Propriétés
IUPAC Name |
4-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-13-9-4-2-3-8-10(9)11(5-6-11)7-12-8;/h2-4,12H,5-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFMHEPXFBQVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CC3)CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

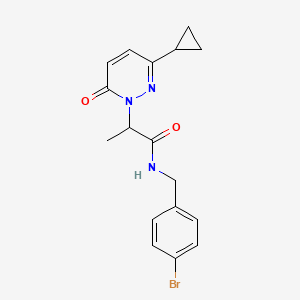
![N-(2,4-difluorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2916357.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916360.png)
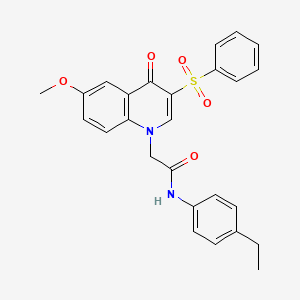
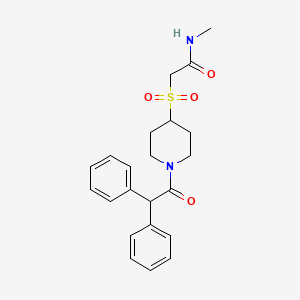
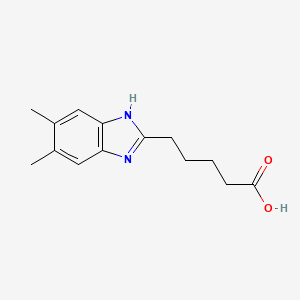
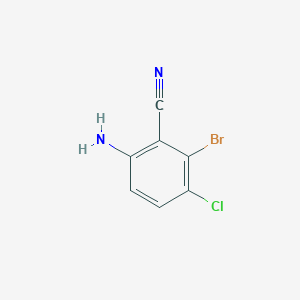
![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)
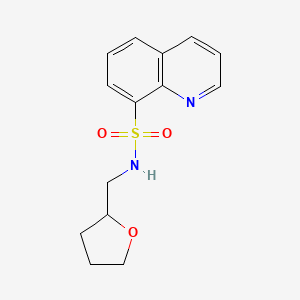
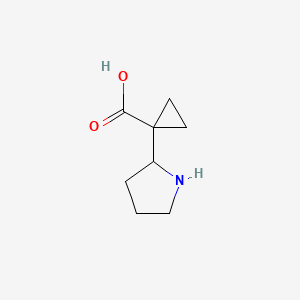
![Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2916370.png)
![7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2916371.png)
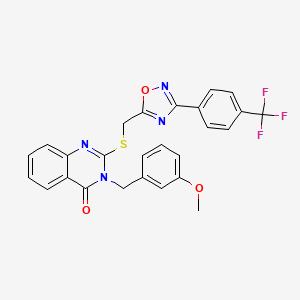
![3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2916376.png)